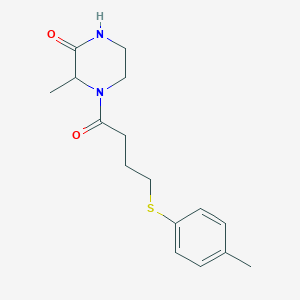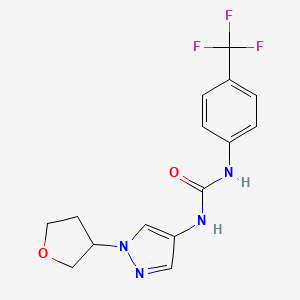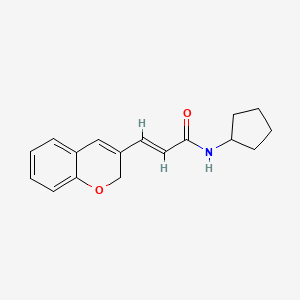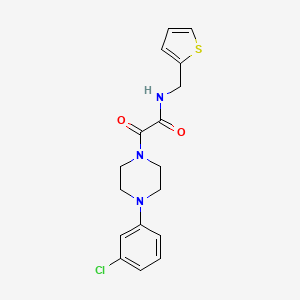![molecular formula C14H23NO4 B2409367 3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 1700119-25-0](/img/structure/B2409367.png)
3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid, also known as CBPC, is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of pyrrolidine and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
1. Pyrrolidine in Drug Discovery
Pyrrolidine, a core structure in 3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid, plays a significant role in drug discovery due to its unique chemical properties. It's widely used by medicinal chemists in the synthesis of compounds for treating human diseases. The saturated pyrrolidine scaffold allows for efficient exploration of pharmacophore space, contributes to the stereochemistry of the molecule, and enhances the three-dimensional coverage of the compound. This review discusses bioactive molecules featuring the pyrrolidine ring and its derivatives, including their synthesis, biological activity, and the structure–activity relationship of the studied compounds. It also highlights the influence of stereoisomers and spatial orientation of substituents on the biological profile of drug candidates, guiding medicinal chemists in designing new compounds with diverse biological profiles (Li Petri et al., 2021).
2. Biologically Active Compounds of Plants
Carboxylic acids, including 3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid, are plant-derived compounds known for their biological activity. This review compares the effects of structural differences of selected carboxylic acids on their antioxidant, antimicrobial, and cytotoxic activity. The structure-activity relationships are explored, revealing that certain carboxylic acids demonstrate significant biological properties, influencing intermolecular interactions and the chelation of endogenous transition metal ions. These insights are vital for understanding the multifaceted applications of carboxylic acids in scientific research and their potential therapeutic uses (Godlewska-Żyłkiewicz et al., 2020).
3. Understanding Biocatalyst Inhibition by Carboxylic Acids
This review sheds light on the implications of carboxylic acids, including 3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid, as biorenewable chemicals and their inhibitory effects on microbes such as Escherichia coli and Saccharomyces cerevisiae. The carboxylic acids' potency as microbial inhibitors, often utilized as food preservatives, is emphasized. The review explores the mechanisms of biocatalyst inhibition, highlighting the effects of carboxylic acids on cell membrane properties and internal pH, and suggests metabolic engineering strategies to enhance microbial robustness for improved industrial performance (Jarboe et al., 2013).
4. Chemical Inhibitors of Cytochrome P450 Isoforms
The role of cytochrome P450 enzymes in metabolizing a diverse number of drugs and the potential drug-drug interactions necessitates the understanding of various CYP isoforms' contribution to total metabolism. This review focuses on the potency and selectivity of chemical inhibitors, including derivatives of 3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid, in human liver microsomal incubations. It underscores the importance of inhibitor selectivity in deciphering the involvement of specific CYP isoforms and reviews data on the most selective inhibitors available for major human hepatic CYP isoforms (Khojasteh et al., 2011).
Eigenschaften
IUPAC Name |
3-cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-7-14(9-15,11(16)17)10-5-4-6-10/h10H,4-9H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVYMKVQHCFOIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2CCC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2409286.png)

![2-Chloro-N-[2-(5-methyl-furan-2-yl)-phenyl]-acetamide](/img/structure/B2409289.png)
![N-(4-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2409293.png)


![Tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride](/img/structure/B2409297.png)



![2-(4-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2409301.png)


